18:1 Ethylene Glycol

Beschreibung

Eigenschaften

IUPAC Name |

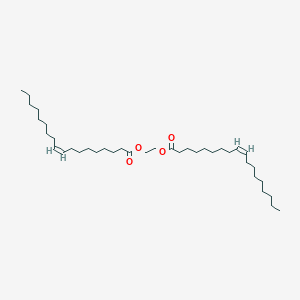

2-[(Z)-octadec-9-enoyl]oxyethyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3/b19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSOSPOXQKNIKJ-CLFAGFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858840 | |

| Record name | Ethane-1,2-diyl (9Z,9'Z)bis-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lemon to orange oily liquid or semi-gel with a mild odor; [JECFA] Liquid; mp = 15 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Polyoxyethylene dioleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

928-24-5, 9005-07-6 | |

| Record name | 1,1′-(1,2-Ethanediyl) di-(9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioleoyl ethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyoxyethylene dioleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[(9Z)-1-oxo-9-octadecen-1-yl]-.omega.-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-ethanediyl dioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[(9Z)-1-oxo-9-octadecen-1-yl]-ω-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E10S5M8KE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Polyoxyethylene dioleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what are the properties of 18:1 Ethylene Glycol

An In-depth Technical Guide to 18:1 Ethylene Glycol Derivatives in Research and Drug Development

Introduction

The term "this compound" is not a standard chemical descriptor but generally refers to molecules where an oleoyl (18:1) fatty acid is chemically linked to an ethylene glycol or a related oligo(ethylene glycol) moiety. In the context of biomedical research and pharmaceutical sciences, this term can encompass several distinct molecules, each with unique properties and applications. This guide provides a comprehensive technical overview of the three most relevant interpretations of "this compound": Diethylene Glycol Monooleate, 1,2-dioleoyl Ethylene Glycol, and 18:1 PEGylated Phospholipids. These compounds are pivotal in various drug delivery systems and as modulators of cellular processes.

Section 1: Diethylene Glycol Monooleate

Diethylene glycol monooleate is a nonionic surfactant and emulsifier where a single oleic acid molecule is esterified to a diethylene glycol hydrophilic head.[1][2] It is widely used in topical and transdermal drug formulations.[3]

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | PEG-2 Oleate, 2-(2-Hydroxyethoxy)ethyl oleate | |

| Molecular Formula | C22H42O4 | |

| Molecular Weight | 370.57 g/mol | |

| Appearance | Clear red/brown liquid with a mild fatty odour.[2] | |

| Boiling Point | 472.2°C at 760 mmHg | [4] |

| Density | 0.933 - 0.943 g/cm³ | |

| Solubility | Soluble in most oils. | |

| HLB Value | Approximately 5 |

Applications in Research and Drug Development

Diethylene glycol monooleate is primarily utilized as an excipient in pharmaceutical formulations due to its amphiphilic nature. Its key applications include:

-

Emulsifier and Stabilizer : It is used to form and stabilize oil-in-water and water-in-oil emulsions in creams, lotions, and other topical formulations.

-

Penetration Enhancer : In transdermal drug delivery systems, it enhances the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. The proposed mechanism involves the disruption of the highly ordered structure of intercellular lipids in the stratum corneum, thereby increasing their fluidity and reducing the diffusional resistance for drug molecules.

-

Component of Lipid-Based Nanoparticles : It can be incorporated into solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to encapsulate drugs, protect them from degradation, and provide controlled release and enhanced skin penetration.

Experimental Protocols

1. Synthesis of Diethylene Glycol Monooleate via Direct Esterification

This protocol describes the laboratory-scale synthesis of diethylene glycol monooleate.

-

Materials :

-

Oleic acid

-

Diethylene glycol (in molar excess, e.g., 3:1 ratio to oleic acid)

-

p-Toluenesulfonic acid (catalyst, 0.5-1.0 wt% of total reactants)

-

Toluene (for azeotropic water removal)

-

Nitrogen gas supply

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

-

Equipment :

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dean-Stark apparatus with condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure :

-

Assemble the reaction apparatus in a fume hood.

-

Charge the round-bottom flask with oleic acid, diethylene glycol, and toluene.

-

Add the p-toluenesulfonic acid catalyst.

-

Begin stirring and purge the system with nitrogen.

-

Heat the reaction mixture to 120-140°C.

-

Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value drops to a predetermined level.

-

After completion, cool the reaction mixture.

-

Neutralize the acid catalyst with a sodium bicarbonate solution.

-

Wash the crude product with water to remove any remaining catalyst and unreacted diethylene glycol.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude diethylene glycol monooleate.

-

Further purification can be achieved by vacuum distillation.

-

2. Preparation of a Diethylene Glycol Monooleate-Based Topical Cream

This protocol outlines the formulation of a simple oil-in-water cream.

-

Materials :

-

Diethylene Glycol Monooleate (Emulsifier)

-

Cetyl alcohol (Co-emulsifier, thickener)

-

Mineral oil (Oil phase)

-

Glycerin (Humectant)

-

Preservative (e.g., phenoxyethanol)

-

Purified water (Aqueous phase)

-

Active Pharmaceutical Ingredient (API)

-

-

Equipment :

-

Two beakers

-

Water bath or heating plate

-

Homogenizer or high-shear mixer

-

pH meter

-

-

Procedure :

-

Oil Phase Preparation : In one beaker, combine diethylene glycol monooleate, cetyl alcohol, and mineral oil. Heat to 70-75°C until all components have melted and the mixture is uniform. If the API is oil-soluble, dissolve it in this phase.

-

Aqueous Phase Preparation : In a separate beaker, combine purified water, glycerin, and the preservative. Heat to 70-75°C. If the API is water-soluble, dissolve it in this phase.

-

Emulsification : Slowly add the aqueous phase to the oil phase while stirring with a homogenizer. Continue homogenization for 5-10 minutes until a uniform emulsion is formed.

-

Cooling : Allow the emulsion to cool to room temperature with gentle stirring.

-

pH Adjustment : Check the pH of the cream and adjust if necessary using a suitable buffer.

-

Final Product : The resulting product is a stable oil-in-water cream.

-

Visualization

Caption: Workflow for the synthesis of Diethylene Glycol Monooleate.

Section 2: 1,2-dioleoyl Ethylene Glycol

1,2-dioleoyl Ethylene Glycol is a neutral lipid in which two oleic acid molecules are esterified to the two hydroxyl groups of an ethylene glycol molecule. It is a diacylglycerol analogue and has been shown to be an activator of Protein Kinase C (PKC).

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | Dioleoyl ethylene glycol, DEG(18:1/18:1) | |

| Molecular Formula | C38H70O4 | |

| Molecular Weight | 590.96 g/mol | |

| Appearance | Neat oil | |

| Storage Temperature | -20°C |

Applications in Research and Drug Development

The primary application of 1,2-dioleoyl ethylene glycol in research is as a tool to study cellular signaling pathways, particularly those involving Protein Kinase C (PKC).

-

Protein Kinase C Activation : 1,2-dioleoyl ethylene glycol activates PKC in the presence of phospholipids like phosphatidylserine. This makes it a useful compound for studying the downstream effects of PKC activation in various cell types. It has been suggested that diol lipids like this may be involved in maintaining basal PKC activity in cells.

-

Competitive Inhibition Studies : It has been used in studies to understand the binding of phorbol esters to PKC, where it acts as a competitive inhibitor of phorbol ester binding.

Experimental Protocols

1. Synthesis of 1,2-dioleoyl Ethylene Glycol

This protocol is a general method for the esterification of ethylene glycol with oleic acid.

-

Materials :

-

Ethylene glycol

-

Oleoyl chloride (2 molar equivalents)

-

Pyridine (solvent and acid scavenger)

-

Anhydrous diethyl ether (solvent)

-

Hydrochloric acid (for washing)

-

Saturated sodium bicarbonate solution (for washing)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

-

Equipment :

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure :

-

Dissolve ethylene glycol in pyridine in a round-bottom flask and cool the mixture in an ice bath.

-

Slowly add oleoyl chloride (dissolved in anhydrous diethyl ether) to the cooled solution via a dropping funnel with continuous stirring.

-

Allow the reaction to proceed at room temperature overnight.

-

Quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the 1,2-dioleoyl ethylene glycol using column chromatography on silica gel.

-

2. In Vitro Protein Kinase C Activity Assay

This protocol describes a method to measure the activation of PKC by 1,2-dioleoyl ethylene glycol.

-

Materials :

-

Purified Protein Kinase C

-

1,2-dioleoyl Ethylene Glycol

-

Phosphatidylserine

-

Histone H1 (as a substrate)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper discs

-

Scintillation counter

-

-

Equipment :

-

Microcentrifuge tubes

-

Water bath or incubator at 30°C

-

Filtration apparatus

-

Scintillation vials

-

-

Procedure :

-

Prepare a lipid mixture by co-sonicating 1,2-dioleoyl ethylene glycol and phosphatidylserine in the assay buffer to form vesicles.

-

In a microcentrifuge tube, combine the assay buffer, the lipid vesicle suspension, Histone H1, and purified PKC.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper disc and immersing it in cold 10% TCA.

-

Wash the discs several times with 5% TCA to remove unreacted [γ-³²P]ATP.

-

Wash the discs with ethanol and then ether, and allow them to dry.

-

Place the dry discs in scintillation vials with a scintillation cocktail.

-

Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

-

Visualization

Caption: Simplified Protein Kinase C (PKC) signaling pathway.

Section 3: 18:1 PEGylated Lipids

18:1 PEGylated lipids are amphiphilic molecules consisting of a lipid anchor with one or two 18:1 (oleoyl) fatty acid chains, a headgroup (commonly phosphoethanolamine, PE), and a polyethylene glycol (PEG) chain of a specific molecular weight. A common example is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DOPE-PEG). These lipids are crucial components of lipid nanoparticles (LNPs) used for drug delivery.

Physicochemical Properties

| Property | Value (for DOPE-PEG2000) | Reference |

| Synonyms | 18:1 PEG2000 PE, DOPE-PEG2000 | |

| Molecular Formula | (C2H4O)nC43H80NO10P (average due to PEG polydispersity) | |

| Average Molecular Weight | ~2800 g/mol (PEG MW ~2000) | |

| Appearance | White to off-white solid | |

| Storage Temperature | -20°C |

Applications in Research and Drug Development

18:1 PEGylated lipids are indispensable in the formulation of nanomedicines, particularly lipid-based nanoparticles for the delivery of nucleic acids (e.g., mRNA, siRNA) and small molecule drugs.

-

Steric Stabilization : The PEG chains form a hydrophilic corona on the surface of LNPs, providing steric hindrance that prevents particle aggregation and opsonization (the process of marking particles for phagocytosis). This "stealth" property prolongs the circulation half-life of the nanoparticles in the bloodstream.

-

Controlled Drug Release : The presence and density of PEG on the LNP surface can influence the rate of drug release.

-

Targeted Delivery : The end of the PEG chain can be functionalized with targeting ligands (e.g., antibodies, peptides) to facilitate the specific delivery of the nanoparticle to target cells or tissues.

-

Modulation of Cellular Uptake : While PEGylation can reduce non-specific uptake by the mononuclear phagocyte system, it can also sometimes hinder uptake by target cells, a phenomenon known as the "PEG dilemma". The length of the PEG chain and the nature of the lipid anchor can be varied to optimize this balance.

Experimental Protocols

1. General Synthesis of an 18:1 PEG-PE Lipid

This protocol describes a common method for conjugating a PEG chain to a DOPE lipid.

-

Materials :

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Methoxy-PEG-succinimidyl carbonate (or other activated PEG derivative)

-

Triethylamine (base)

-

Anhydrous chloroform or dichloromethane (solvent)

-

Nitrogen or argon gas

-

-

Equipment :

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe

-

Rotary evaporator

-

HPLC for purification

-

-

Procedure :

-

Dissolve DOPE in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add triethylamine to the solution.

-

Slowly add a solution of the activated PEG derivative in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting DOPE-PEG conjugate by preparative HPLC.

-

Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

-

2. Preparation of PEGylated Lipid Nanoparticles (LNPs) for mRNA Delivery

This protocol describes the formulation of LNPs using a microfluidic mixing method.

-

Materials :

-

Ionizable lipid (e.g., SM-102)

-

Helper lipid (e.g., DSPC)

-

Cholesterol

-

18:1 PEG-lipid (e.g., DOPE-PEG2000)

-

mRNA

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

-

Equipment :

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Syringe pumps

-

Dialysis device (e.g., dialysis cassettes with appropriate molecular weight cut-off)

-

-

Procedure :

-

Lipid Phase Preparation : Dissolve the ionizable lipid, helper lipid, cholesterol, and 18:1 PEG-lipid in ethanol at the desired molar ratio.

-

Aqueous Phase Preparation : Dissolve the mRNA in the citrate buffer.

-

LNP Formulation : Using a microfluidic mixer, rapidly mix the lipid phase with the aqueous phase at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). This rapid mixing leads to the self-assembly of the lipids and mRNA into LNPs.

-

Dialysis : Dialyze the resulting LNP dispersion against PBS (pH 7.4) to remove the ethanol and raise the pH. This step is crucial for the encapsulation of the mRNA and the stabilization of the LNPs.

-

Concentration and Sterilization : Concentrate the LNP suspension if necessary using ultrafiltration. Sterilize the final formulation by passing it through a 0.22 µm filter.

-

Characterization : Characterize the LNPs for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

-

Visualization

Caption: Cellular uptake pathway of a PEGylated lipid nanoparticle.

References

An In-depth Technical Guide to 18:1 Ethylene Glycol: Chemical Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 Ethylene Glycol, chemically known as 1,2-dioleoyl ethylene glycol or ethane-1,2-diyl dioleate, is a diester formed from the esterification of ethylene glycol with two molecules of oleic acid. This molecule is of significant interest in various scientific and industrial fields, including as a component in pharmaceutical formulations, a biolubricant, and a plasticizer. Its physicochemical properties, derived from the combination of a hydrophilic ethylene glycol backbone and two long, unsaturated oleoyl chains, make it a versatile compound. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and analytical characterization, with a focus on its applications relevant to drug development.

Chemical Structure and Properties

This compound is characterized by a central ethylene glycol moiety to which two oleic acid (18:1) chains are attached through ester linkages. The oleic acid chains contain a cis double bond at the C9 position.

Chemical and Physical Properties [1]

| Property | Value |

| Synonyms | 1,2-dioleoyl ethylene glycol, Ethane-1,2-diyl dioleate, Ethylene dioleate |

| Molecular Formula | C38H70O4 |

| Molecular Weight | 590.96 g/mol |

| Exact Mass | 590.527 g/mol |

| Appearance | Oily liquid |

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of ethylene glycol with oleic acid. An alternative approach is the transesterification of a triglyceride source of oleic acid, such as soybean oil, with ethylene glycol.

Synthesis Methods

| Method | Reactants | Catalyst | Typical Conditions |

| Direct Esterification | Ethylene glycol, Oleic acid | p-Toluene sulfonic acid or Sulfuric acid | 160-190°C, 3-10 hours |

| Transesterification | Soybean oil, Ethylene glycol | Lithium carbonate | 180-190°C, 10 hours |

Experimental Protocol: Direct Esterification of Ethylene Glycol with Oleic Acid

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

Ethylene glycol

-

Oleic acid

-

p-Toluene sulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add oleic acid (2 molar equivalents) and ethylene glycol (1 molar equivalent).

-

Add toluene to the flask.

-

Add p-toluene sulfonic acid (0.5% by weight of the fatty acid).

-

Heat the reaction mixture to reflux (typically 160-190°C) with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 3-10 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene using a rotary evaporator to yield the crude 1,2-dioleoyl ethylene glycol.

-

The product can be further purified by column chromatography if necessary.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons in the molecule.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

Expected Chemical Shifts for Soybean Ethylene Glycol Esters (a close analogue) [2]

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ | ~0.89 (m) | ~14.0 |

| -(CH₂)n- | ~1.27 (m) | ~22.5-31.5 |

| -CH₂-C=O | ~2.33 (m) | ~34.2 |

| -CH₂-O-C=O | ~4.19 (m) | ~65.9 |

| -O-CH₂-CH₂-O- | ~3.81 (m) | ~61.3 |

| -CH=CH- | ~5.32 (m) | ~127.9-130.2 |

| C=O | - | ~174.2 |

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of 1,2-dioleoyl ethylene glycol and to elucidate its structure through fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

HPLC can be employed to assess the purity of the synthesized product and to quantify it in various matrices.

Illustrative HPLC Method:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of acetonitrile and water

-

Detector: Evaporative Light Scattering Detector (ELSD) or UV detector (if derivatized)

-

Note: Due to the lack of a strong chromophore, derivatization with a UV-active agent may be necessary for sensitive UV detection.

Biological Role and Applications in Drug Development

1,2-Dioleoyl ethylene glycol is not known to be directly involved in signaling pathways. Its significance in a biological context primarily stems from its use as an excipient in pharmaceutical formulations and as a component in drug delivery systems.

The oleic acid moieties impart lipophilic properties to the molecule, which can enhance the solubility and permeability of poorly water-soluble drugs. The ethylene glycol backbone provides a degree of hydrophilicity. This amphiphilic nature is beneficial for the formation of emulsions and other drug delivery vehicles.

The use of polyethylene glycol (PEG) in drug delivery is well-established for its ability to improve the pharmacokinetic properties of therapeutic agents.[3][4][5] While 1,2-dioleoyl ethylene glycol is a small molecule and not a polymer like PEG, it shares the fundamental ethylene glycol unit. Its derivatives and related compounds are explored for their potential in creating novel drug carriers.

Experimental and Logical Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization Workflow

References

- 1. Polyoxyethylene dioleate | C38H70O4 | CID 5378708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 3. Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to 1,2-Dioleoyl Ethylene Glycol (CAS Number: 928-24-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dioleoyl ethylene glycol (CAS No. 928-24-5), a nonpolar lipid with significant potential in biochemical research and pharmaceutical applications. This document details its chemical and physical properties, provides insights into its synthesis and analysis, explores its biological role as a protein kinase C (PKC) activator, and discusses its applications in drug delivery systems. Experimental protocols and quantitative data are presented to facilitate its practical use in a laboratory setting.

Introduction

1,2-Dioleoyl ethylene glycol, also known as 1,2-di-(9Z-octadecenoyl) ethylene glycol or DEG(18:1(9Z)/18:1(9Z)), is a diester formed from the esterification of ethylene glycol with two molecules of oleic acid. Its CAS number is 928-24-5. As a diacylglycerol (DAG) analog, it plays a crucial role as a second messenger in various cellular signaling pathways, primarily through the activation of protein kinase C (PKC). This property makes it a valuable tool for studying signal transduction and a potential component in advanced drug delivery systems.

Physicochemical Properties

The physicochemical properties of 1,2-dioleoyl ethylene glycol are summarized in the table below. It is a liquid at room temperature and should be stored at -20°C for long-term stability.

| Property | Value | Reference |

| CAS Number | 928-24-5 | N/A |

| Molecular Formula | C₃₈H₇₀O₄ | [1] |

| Molecular Weight | 590.96 g/mol | [1] |

| Appearance | Liquid | Inferred from product descriptions |

| Purity (by TLC) | >99% | Inferred from product descriptions |

| Storage Temperature | -20°C | Inferred from product descriptions |

| Solubility | Soluble in organic solvents such as chloroform and methanol. | Inferred from general lipid properties |

Synthesis and Purification

Synthesis: Esterification of Ethylene Glycol with Oleic Acid

A common method for synthesizing 1,2-dioleoyl ethylene glycol is the direct esterification of ethylene glycol with oleic acid.[2][3][4]

Materials:

-

Ethylene glycol

-

Oleic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic water removal)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether)

Protocol:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine ethylene glycol (1 molar equivalent) and oleic acid (2.2 molar equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5% by weight of the reactants) and a suitable volume of toluene to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux (typically 120-150°C) and monitor the collection of water in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like diethyl ether and wash it sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 1,2-dioleoyl ethylene glycol.

Purification

The crude product can be purified using column chromatography on silica gel.

Materials:

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

Protocol:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of hexane.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified 1,2-dioleoyl ethylene glycol.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acid esters. For the analysis of 1,2-dioleoyl ethylene glycol, a derivatization step to form more volatile compounds may be beneficial.

Sample Preparation (Transesterification to Fatty Acid Methyl Esters - FAMEs):

-

Dissolve a known amount of 1,2-dioleoyl ethylene glycol in a solution of methanolic HCl or BF₃-methanol.

-

Heat the mixture at 60-80°C for a specified time (e.g., 1-2 hours) to convert the oleic acid esters to their corresponding methyl esters.

-

After cooling, extract the FAMEs with a nonpolar solvent like hexane.

-

Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

-

The hexane solution containing the FAMEs is then ready for GC-MS analysis.

GC-MS Conditions (General):

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).

-

Injector Temperature: 250-280°C.

-

Oven Program: A temperature gradient program, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to ensure the elution of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) can be used to analyze diacylglycerols and related lipids.

HPLC Conditions (General):

-

Column: A C18 or C8 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and isopropanol or methanol and water.

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a UV detector (if the molecule is derivatized with a chromophore).

-

Flow Rate: Typically 1 mL/min.

Biological Activity: Protein Kinase C Activation

1,2-Dioleoyl ethylene glycol, as a diacylglycerol analog, is a potent activator of Protein Kinase C (PKC) isoforms. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.

The activation of conventional and novel PKC isoforms is initiated by the binding of diacylglycerol to the C1 domain of the enzyme. This binding event induces a conformational change that relieves autoinhibition and promotes the translocation of PKC to the cell membrane, where it can phosphorylate its downstream targets. For conventional PKC isoforms (cPKCs), this process is also dependent on an increase in intracellular calcium concentrations, which binds to the C2 domain. Novel PKC isoforms (nPKCs), such as PKCδ and PKCε, do not require calcium for their activation.

The signaling pathway for PKC activation by diacylglycerol is depicted below.

Applications in Drug Delivery

The lipid nature of 1,2-dioleoyl ethylene glycol makes it a suitable component for lipid-based drug delivery systems, such as liposomes and lipid nanoparticles.

Liposome Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. The inclusion of 1,2-dioleoyl ethylene glycol in a liposomal formulation can influence its physical properties, such as membrane fluidity and stability.

Experimental Workflow for Liposome Preparation (Thin-Film Hydration Method): A general workflow for preparing liposomes is illustrated below.

Factors Affecting Drug Encapsulation Efficiency

The efficiency of drug encapsulation in liposomes containing 1,2-dioleoyl ethylene glycol can be influenced by several factors, as summarized in the table below.

| Factor | Effect on Encapsulation Efficiency | Rationale |

| Drug Properties | Hydrophilic vs. Hydrophobic | Hydrophilic drugs are encapsulated in the aqueous core, while hydrophobic drugs are entrapped within the lipid bilayer. |

| Lipid Composition | Can increase or decrease | The inclusion of charged lipids can enhance the encapsulation of oppositely charged drugs. Cholesterol can modulate membrane rigidity. |

| Preparation Method | Varies | Methods like reverse-phase evaporation can lead to higher encapsulation of hydrophilic drugs compared to thin-film hydration. |

| pH Gradient | Increases for ionizable drugs | An established pH gradient between the interior and exterior of the liposome can drive the accumulation of weakly acidic or basic drugs inside. |

Stability

The stability of 1,2-dioleoyl ethylene glycol is an important consideration for its storage and application. As an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of double bonds in the oleoyl chains also makes it prone to oxidation. It is recommended to store the compound under an inert atmosphere and at low temperatures to minimize degradation.

Conclusion

1,2-Dioleoyl ethylene glycol (CAS 928-24-5) is a versatile molecule with significant utility in cell biology research and potential for pharmaceutical development. Its role as a diacylglycerol analog allows for the specific activation of protein kinase C, providing a valuable tool for dissecting cellular signaling pathways. Furthermore, its lipid nature makes it a promising component for the formulation of advanced drug delivery systems. This guide provides foundational knowledge and practical protocols to aid researchers in harnessing the potential of this important compound.

References

- 1. Oxidative and Hydrolytic Stability of Synthetic Diacyl Glyceryl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. One-Step Process of Mixed Oleic Acid Esters and Its High Temperature Lubrication Properties in Bentonite Gelling Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 18:1 Ethylene Glycol Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological relevance of 18:1 Ethylene Glycol esters. The "18:1" designation refers to the oleic acid moiety, an eighteen-carbon monounsaturated fatty acid, which is esterified with ethylene glycol. This can result in two primary compounds: Ethylene Glycol Monooleate and Ethylene Glycol Dioleate. This document will address both, providing detailed information for researchers and professionals in drug development and related scientific fields.

Core Concepts and Definitions

Ethylene glycol esters of oleic acid are non-ionic surfactants with applications as emulsifiers, emollients, and lubricants. The fundamental structures consist of a hydrophilic ethylene glycol head and a lipophilic oleic acid tail.

-

Ethylene Glycol Monooleate: Comprises one molecule of oleic acid esterified to one of the hydroxyl groups of ethylene glycol.

-

Ethylene Glycol Dioleate: Comprises two molecules of oleic acid esterified to both hydroxyl groups of ethylene glycol.[1]

The properties and applications of these esters can be influenced by the degree of esterification and the potential for polymerization of the ethylene glycol unit, leading to poly(ethylene glycol) (PEG) esters. This guide focuses on the simple, non-polymerized esters.

Physicochemical Properties

The quantitative data for Ethylene Glycol Monooleate and Dioleate are summarized in the tables below for easy comparison. It is important to note that some of the available data pertains to poly(ethylene glycol) esters, which can have varying chain lengths of the PEG component.

Table 1: Physicochemical Properties of Ethylene Glycol Monooleate (and related PEG Monooleates)

| Property | Value | Notes |

| Molecular Formula | C₂₀H₃₈O₃ | For the simple monoester |

| Molecular Weight | 342.5 g/mol | Calculated for C₂₀H₃₈O₃ |

| Appearance | Light yellow viscous liquid | [2] |

| Solubility | Dispersible in water; soluble in ethanol, isopropanol, toluene, and acetone. Miscible with fatty oils and paraffin. | [2] |

| Density | ~1.034 g/mL at 25°C | For poly(ethylene glycol) monooleate[2] |

| Boiling Point | >260°C | For poly(ethylene glycol) monooleate[2] |

| Flash Point | 113°C | For poly(ethylene glycol) monooleate |

| Refractive Index | n20/D 1.464 - 1.468 | For poly(ethylene glycol) monooleate |

| Acid Value | ≤ 1 mg KOH/g | For poly(ethylene glycol) monooleate |

| Saponification Value | 105 - 120 (for n≈5-6) or 65 - 85 (for n≈10) | For poly(ethylene glycol) monooleate |

| Hydroxyl Value | 50 - 70 (for n≈5-6) or 65 - 90 (for n≈10) | For poly(ethylene glycol) monooleate |

| Iodine Value | 50 - 60 (for n≈5-6) or 27 - 34 (for n≈10) | For poly(ethylene glycol) monooleate |

Table 2: Physicochemical Properties of Ethylene Glycol Dioleate (1,2-Dioleoyl Ethylene Glycol)

| Property | Value | Notes |

| Molecular Formula | C₃₈H₇₀O₄ | |

| Molecular Weight | 590.96 g/mol | |

| Appearance | - | - |

| Solubility | Dispersible in water; soluble in toluene, ethanol, and acetone | |

| Density | 0.945 g/mL at 25°C | |

| Boiling Point | >260°C | |

| Melting Point | -15°C | |

| Refractive Index | n20/D 1.471 | |

| Acid Value | ≤ 4 mg KOH/g | |

| Hydroxyl Value | ≤ 10 mg KOH/g |

Experimental Protocols

Synthesis of this compound Esters

The synthesis of ethylene glycol oleates is typically achieved through direct esterification or transesterification.

1. Direct Esterification of Oleic Acid and Ethylene Glycol

This method involves the reaction of oleic acid with ethylene glycol, usually in the presence of an acid catalyst.

-

Materials: Oleic acid, ethylene glycol, p-toluenesulfonic acid (catalyst).

-

Procedure:

-

Combine oleic acid and ethylene glycol in a molar ratio appropriate for the desired product (1:1 for the monoester, 2:1 for the diester, often with an excess of the alcohol to drive the reaction).

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5% by weight of the fatty acid).

-

Heat the reaction mixture to 180-190°C with constant stirring and nitrogen bubbling.

-

Continuously remove the water formed during the reaction using a Dean-Stark apparatus to drive the equilibrium towards the ester product.

-

Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a certain threshold (e.g., < 3 mg KOH/g).

-

After completion, cool the mixture and purify the product by washing with distilled water to remove the excess glycol and catalyst.

-

2. Enzymatic Synthesis of Ethylene Glycol Oleate

Enzymatic synthesis offers a milder and more specific alternative to chemical catalysis.

-

Materials: Oleic acid, ethylene glycol, immobilized lipase (e.g., from Candida antarctica).

-

Procedure:

-

Combine oleic acid and ethylene glycol in a solvent-free system. A molar ratio of 1:2 (acid to alcohol) has been shown to be effective.

-

Add the immobilized lipase (e.g., 1% w/w).

-

Maintain the reaction at a controlled temperature (e.g., 70°C) with agitation (e.g., 600 rpm).

-

Monitor the conversion of oleic acid to the ester over time. High conversions (up to 99%) can be achieved within 32 hours.

-

The enzyme can be recovered by filtration and potentially reused.

-

Analytical Methods for Ethylene Glycol Esters

The analysis of ethylene glycol and its esters in various matrices is crucial for quality control and research.

-

Gas Chromatography (GC): GC with a flame ionization detector (FID) is a primary method for the analysis of ethylene glycol and its esters. Sample preparation may involve acidification, esterification (for the free glycol), and extraction into an organic solvent. Internal standards are necessary for accurate quantification.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with an evaporative light scattering detector (ELSD) can be used to separate and quantify polyethylene glycol fatty acid esters. This method can separate oligomers based on the number of ethylene oxide units.

Biological Pathways and Significance

While specific signaling pathways for this compound esters are not well-documented, their biological impact is primarily understood through the metabolism of their constituent parts: ethylene glycol and oleic acid. Upon ingestion or absorption, these esters are likely hydrolyzed by esterases into ethylene glycol and oleic acid.

Metabolic Pathway of Ethylene Glycol

The metabolic fate of ethylene glycol is of significant toxicological concern. It is metabolized in the liver through a series of oxidation steps.

The accumulation of metabolites, particularly glycolic acid and oxalic acid, is responsible for the toxicity associated with ethylene glycol ingestion. Glycolic acid contributes to metabolic acidosis, while oxalic acid can precipitate as calcium oxalate crystals, leading to renal damage.

Fate of Oleic Acid

Oleic acid, being a common dietary fatty acid, is readily metabolized through beta-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be used for the synthesis of other lipids.

Conclusion

The this compound esters, encompassing both the monooleate and dioleate forms, are versatile non-ionic surfactants with well-characterized physicochemical properties. Their synthesis can be achieved through both chemical and enzymatic routes, with the latter offering a more sustainable approach. While they do not appear to have specific signaling roles, their biological significance is tied to the metabolism of ethylene glycol and oleic acid. A thorough understanding of these properties and pathways is essential for their safe and effective application in research, drug development, and various industrial formulations.

References

An In-depth Technical Guide to the Solubility of 18:1 Ethylene Glycol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 18:1 Ethylene Glycol, a non-ionic surfactant critical in various scientific and industrial applications, including pharmaceutical formulations. This document details its solubility profile in common organic solvents, outlines experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Introduction to this compound

This compound, chemically known as Oleyl Ethylene Glycol or more formally as Polyethylene Glycol Monooleyl Ether, is a non-ionic surfactant. Its structure consists of a hydrophobic oleyl group (derived from oleic acid, an 18-carbon monounsaturated fatty acid) and a hydrophilic polyethylene glycol (PEG) chain. The length of this PEG chain can vary, which significantly influences its properties, including solubility.

This compound is identified by the CAS Number 9004-98-2 . Commercially, it is available under various trade names, such as Brij™ 92, Brij™ 96, Brij™ 97, and Brij™ 98. The numerical designation in these trade names typically corresponds to the average number of ethylene oxide units in the polyethylene glycol chain, which in turn affects the hydrophilic-lipophilic balance (HLB) of the surfactant. For the purpose of this guide, "this compound" will be used as a general term, with specific examples provided where data is available.

Solubility of this compound in Organic Solvents

The solubility of this compound is a function of its molecular structure, specifically the length of the hydrophilic polyoxyethylene chain, and the polarity of the solvent. Generally, as the length of the polyoxyethylene chain increases, the water solubility increases, while the solubility in non-polar organic solvents may decrease.

The following table summarizes the available quantitative and qualitative solubility data for different variants of this compound in a range of common organic solvents. It is important to note that precise quantitative data for this compound is not extensively published in publicly available literature.

| Solvent | Chemical Class | Polarity | This compound Variant (CAS 9004-98-2) | Solubility | Temperature (°C) | Citation |

| Methanol | Polar Protic | High | Polyoxyethylene (2) oleyl ether (Brij™ 92) | Data Not Available | - | |

| Polyoxyethylene (10) oleyl ether (Brij™ 96/97) | Data Not Available | - | ||||

| Polyoxyethylene (20) oleyl ether (Brij™ 98) | Data Not Available | - | ||||

| Ethanol | Polar Protic | High | Polyoxyethylene (10) oleyl ether (Brij™ 97) | Soluble | Room Temperature | [1] |

| Polyoxyethylene (20) oleyl ether (Brij™ 98) | Soluble | Room Temperature | [2][3] | |||

| Acetone | Polar Aprotic | Medium | Polyoxyethylene (2) oleyl ether (Brij™ 92) | Data Not Available | - | |

| Polyoxyethylene (10) oleyl ether (Brij™ 96/97) | Data Not Available | - | ||||

| Polyoxyethylene (20) oleyl ether (Brij™ 98) | Data Not Available | - | ||||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Polyoxyethylene (2) oleyl ether (Brij™ 92) | Data Not Available | - | |

| Polyoxyethylene (10) oleyl ether (Brij™ 96/97) | Data Not Available | - | ||||

| Polyoxyethylene (20) oleyl ether (Brij™ 98) | 100 mg/mL | Not Specified | [4] | |||

| Chloroform | Non-polar | Low | Polyoxyethylene (2) oleyl ether (Brij™ 92) | Data Not Available | - | |

| Polyoxyethylene (10) oleyl ether (Brij™ 96/97) | Data Not Available | - | ||||

| Polyoxyethylene (20) oleyl ether (Brij™ 98) | Data Not Available | - |

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent using the shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Solute: this compound (specify the exact grade/ethoxylation number)

-

Solvents: High-purity organic solvents (e.g., Methanol, Ethanol, Acetone, DMSO, Chloroform)

-

Apparatus:

-

Analytical balance

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

-

HPLC column suitable for surfactant analysis (e.g., C8 or C18 reversed-phase)

-

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess is to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solute and solvent. A preliminary time-course study is recommended to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solute.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Data Reporting

The solubility should be reported in standard units such as mg/mL or g/100 mL, along with the specific this compound variant, the solvent used, and the temperature at which the measurement was performed.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz (DOT language), illustrates the logical flow of the shake-flask solubility determination method.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, highlighting the importance of the degree of ethoxylation in determining its solubility profile. While comprehensive quantitative data remains limited in public literature, the provided qualitative information and the detailed experimental protocol for the shake-flask method offer a solid foundation for researchers and drug development professionals. The standardized methodology ensures that reliable and reproducible solubility data can be generated, which is essential for formulation development and other applications where the solubility of this versatile surfactant is a critical parameter. Further research to quantify the solubility of various grades of this compound in a wider range of organic solvents would be a valuable contribution to the field.

References

An In-depth Technical Guide on the Hygroscopic Nature of 1,2-Dioleoyl Ethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,2-Dioleoyl Ethylene Glycol

1,2-Dioleoyl ethylene glycol is a diester formed from the esterification of ethylene glycol with two molecules of oleic acid. Ethylene glycol is a simple diol known for its hygroscopic (water-absorbing) nature, a property attributed to its two hydroxyl groups that readily form hydrogen bonds with water molecules[1][2][3][4]. Oleic acid is a monounsaturated omega-9 fatty acid, characterized by a long, non-polar hydrocarbon chain, rendering it hydrophobic.

The combination of a hydrophilic ethylene glycol backbone and two long, hydrophobic oleoyl chains results in an amphipathic molecule. The esterification process consumes the hydroxyl groups of ethylene glycol, which are primary sites for hydrogen bonding with water. Consequently, 1,2-dioleoyl ethylene glycol is expected to be significantly less hygroscopic than ethylene glycol itself and likely to be classified as non-hygroscopic or only slightly hygroscopic. Its large non-polar surface area would further limit its interaction with atmospheric moisture. A structurally similar compound, 1,2-dipalmitoyl ethylene glycol, is a fatty acid ester used in various industrial applications[5].

Diagram: Chemical Structure of 1,2-Dioleoyl Ethylene Glycol

Caption: Chemical structure of 1,2-dioleoyl ethylene glycol.

Expected Hygroscopic Nature and Quantitative Data Summary

The hygroscopicity of a substance is its ability to attract and hold water molecules from the surrounding environment. This property is critical in the handling, storage, and formulation of chemical compounds, particularly in the pharmaceutical industry where moisture can affect stability and efficacy.

Given the chemical structure of 1,2-dioleoyl ethylene glycol, it is anticipated to have very low hygroscopicity. The two hydroxyl groups of the parent ethylene glycol, which are responsible for its water-absorbing properties, are masked by the bulky, hydrophobic oleoyl chains through ester linkages. While no specific quantitative data for 1,2-dioleoyl ethylene glycol exists in the reviewed literature, a comparative summary of the hygroscopic nature of related compounds is presented below.

| Compound | Chemical Formula | Key Structural Features | Expected Hygroscopicity |

| Ethylene Glycol | C₂H₆O₂ | Two hydroxyl groups | Highly Hygroscopic |

| Oleic Acid | C₁₈H₃₄O₂ | Long hydrocarbon chain, one carboxyl group | Non-hygroscopic |

| 1,2-Dioleoyl Ethylene Glycol (Predicted) | C₃₈H₇₀O₄ | Esterified glycol, two long hydrocarbon chains | Non-hygroscopic to Slightly Hygroscopic |

| Glycerol | C₃H₈O₃ | Three hydroxyl groups | Highly Hygroscopic |

Experimental Protocols for Determining Hygroscopicity

To empirically determine the hygroscopic nature of 1,2-dioleoyl ethylene glycol, several established methods can be employed. These protocols allow for the quantitative measurement of moisture uptake under controlled conditions.

3.1. Gravimetric Sorption Analysis

This method involves exposing a sample to a controlled humidity environment and measuring the change in mass over time.

-

Apparatus: A climate-controlled chamber or desiccator containing a saturated salt solution to maintain a constant relative humidity (RH), and an analytical balance.

-

Procedure:

-

Dry a known mass of the 1,2-dioleoyl ethylene glycol sample in a vacuum oven to a constant weight.

-

Place the dried sample in the climate-controlled chamber at a specific RH and temperature.

-

Periodically remove the sample and weigh it until a constant weight is achieved, indicating equilibrium.

-

The percentage of water absorbed is calculated as: ((W_f - W_i) / W_i) * 100, where W_f is the final weight and W_i is the initial dry weight.

-

-

Data Analysis: A sorption isotherm can be generated by performing the experiment at various RH levels.

3.2. Dynamic Vapor Sorption (DVS)

DVS is a more sophisticated and automated gravimetric technique that measures the rate and amount of water vapor sorption.

-

Apparatus: A DVS instrument.

-

Procedure:

-

A microbalance continuously weighs a sample as the RH of the surrounding gas stream is precisely varied.

-

The instrument can be programmed to change the RH in a stepwise manner, allowing for the determination of sorption and desorption kinetics.

-

-

Data Analysis: Provides detailed information on the critical humidity points and the kinetics of moisture uptake.

3.3. Thermogravimetric Analysis (TGA)

TGA can be used to determine the water content of a sample that has been exposed to a humid environment.

-

Apparatus: A TGA instrument.

-

Procedure:

-

Expose a sample of 1,2-dioleoyl ethylene glycol to a specific RH until equilibrium is reached.

-

Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen).

-

The weight loss at temperatures corresponding to the boiling point of water indicates the amount of absorbed moisture.

-

Diagram: Experimental Workflow for Hygroscopicity Testing

Caption: A generalized workflow for determining hygroscopicity.

Implications for Drug Development

The low anticipated hygroscopicity of 1,2-dioleoyl ethylene glycol would be a significant advantage in drug development. Hygroscopic excipients can lead to challenges in formulation, such as powder caking, altered dissolution rates, and chemical degradation of the active pharmaceutical ingredient (API).

As a non-hygroscopic lipid-based excipient, 1,2-dioleoyl ethylene glycol could potentially be used in:

-

Lipid-based drug delivery systems: Such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles, to enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Topical and transdermal formulations: Where its amphipathic nature could aid in skin penetration, and its low hygroscopicity would contribute to the stability of the formulation.

-

As a component of controlled-release formulations: Its hydrophobic nature could be leveraged to modulate the release rate of an API.

Diagram: Potential Role in a Signaling Pathway

While there is no known direct signaling role for 1,2-dioleoyl ethylene glycol, as a lipid molecule, it could potentially interact with cell membranes and influence lipid-mediated signaling pathways. For instance, it could be metabolized to release oleic acid, which is known to be involved in various cellular processes.

Caption: A hypothetical pathway of cellular interaction.

Conclusion

Based on its chemical structure, 1,2-dioleoyl ethylene glycol is predicted to be a non-hygroscopic to slightly hygroscopic compound. This property, combined with its lipid nature, makes it a potentially valuable excipient in pharmaceutical formulations, particularly for enhancing the delivery of hydrophobic drugs. Empirical determination of its hygroscopicity using standard methods such as gravimetric analysis, DVS, or TGA is recommended to confirm this theoretical assessment and to fully characterize its physicochemical properties for applications in drug development.

References

An In-depth Technical Guide to 18:1 Ethylene Glycol as a Nonpolar Lipid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 18:1 Ethylene Glycol, chemically known as 1,2-di-(9Z-octadecenoyl) ethylene glycol, classifying it as a nonpolar lipid. While ethylene glycol is a polar molecule, its esterification with two oleic acid (18:1) chains results in a molecule dominated by the hydrophobic properties of its long fatty acid tails. This guide delves into the synthesis, physicochemical properties, and experimental protocols for the characterization of this and similar long-chain fatty acid diesters. Particular emphasis is placed on the determination of its nonpolar character. This document serves as a resource for researchers in lipid chemistry, drug formulation, and material science who are interested in the properties and applications of synthetic neutral lipids.

Introduction to Lipid Polarity

Lipids are a broad group of naturally occurring molecules that include fats, waxes, sterols, fat-soluble vitamins (such as vitamins A, D, E, and K), monoglycerides, diglycerides, triglycerides, and phospholipids[1]. A defining characteristic of lipids is their solubility in nonpolar organic solvents and general insolubility in water[2][3]. The polarity of a lipid molecule is determined by the balance between its polar "head" group and its nonpolar "tail" group(s).

-

Nonpolar Lipids: These lipids, such as triglycerides and wax esters, are characterized by a small or absent polar head group and long, hydrophobic hydrocarbon chains. Their overall molecular structure is dominated by nonpolar characteristics, leading to high solubility in nonpolar solvents and very low solubility in polar solvents like water.

-

Polar Lipids: These lipids, including phospholipids and glycolipids, possess a significant polar head group (e.g., a phosphate or sugar moiety) in addition to their nonpolar tails. This dual nature makes them amphipathic, allowing them to form structures like lipid bilayers in aqueous environments.

This compound falls into the category of nonpolar lipids. It is a diester formed from the reaction of one molecule of ethylene glycol with two molecules of oleic acid. The two long, nonpolar oleic acid chains significantly outweigh the polarity of the small ethylene glycol head group, rendering the entire molecule hydrophobic.

Synthesis and Structure of this compound

The synthesis of this compound is typically achieved through the direct esterification of oleic acid and ethylene glycol. This reaction involves the formation of ester bonds between the carboxylic acid groups of the oleic acid and the hydroxyl groups of the ethylene glycol, with the removal of water.

A logical workflow for the synthesis and subsequent characterization of this compound is presented below.

Figure 1: Workflow for the synthesis and characterization of this compound.

The molecular structure of this compound highlights the dominance of its nonpolar components. The diagram below illustrates the small polar region of the ethylene glycol-derived head group in contrast to the extensive nonpolar fatty acid tails.

Figure 2: Conceptual diagram of the polar and nonpolar regions of this compound.

Quantitative Data on Polarity

The table below summarizes relevant physicochemical properties that inform the nonpolar classification of this compound.

| Compound/Class | Molecular Formula | Molar Mass ( g/mol ) | Key Polarity-Related Properties | Reference(s) |

| Oleic Acid | C₁₈H₃₄O₂ | 282.47 | Insoluble in water; soluble in organic solvents. | |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | Miscible with water; soluble in polar organic solvents. | |

| Wax Esters | Variable | Variable | Generally insoluble in water; soluble in nonpolar organic solvents like hexane, benzene, and chloroform. | |

| Fatty Acid Esters | Variable | Variable | Solubility in water decreases as the hydrocarbon chain length increases. | |

| 1,2-dioleoyl ethylene glycol | C₃₈H₇₀O₄ | 590.96 | Expected to be insoluble in water and soluble in nonpolar organic solvents, based on its structure. | N/A |

Experimental Protocols

Synthesis of 1,2-dioleoyl Ethylene Glycol

The following protocol is a representative method for the synthesis of 1,2-dioleoyl ethylene glycol via direct esterification, based on procedures for similar fatty acid esters.

Materials:

-

Oleic acid (2 molar equivalents)

-

Ethylene glycol (1 molar equivalent, can be in excess)

-

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid, ~0.5% by weight of the fatty acid)

-

Anhydrous toluene (as a solvent to facilitate water removal)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

-

Three-necked round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for purification (e.g., chromatography column)

Procedure:

-

Reaction Setup: In the three-necked round-bottom flask, combine oleic acid, ethylene glycol, the acid catalyst, and toluene.

-

Esterification: Heat the mixture to reflux (approximately 110-140°C) with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction for several hours until no more water is collected, indicating the reaction is complete.

-

Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with the 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Washing: Wash the organic layer with brine to remove any remaining aqueous contaminants.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and remove the toluene using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the pure 1,2-dioleoyl ethylene glycol.

Polarity Determination by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method to qualitatively assess the polarity of a lipid. Nonpolar lipids will travel further up the TLC plate with a nonpolar mobile phase compared to polar lipids.

Materials:

-

Silica gel TLC plates

-

Sample of 1,2-dioleoyl ethylene glycol dissolved in a nonpolar solvent (e.g., hexane or chloroform)

-

Lipid standards (e.g., triolein as a nonpolar standard, phosphatidylcholine as a polar standard)

-

TLC developing chamber

-

Mobile phase: A common solvent system for neutral lipids is a mixture of hexane, diethyl ether, and acetic acid (e.g., in a ratio of 80:20:1 v/v/v).

-

Visualization reagent (e.g., iodine vapor or a primuline spray)

Procedure:

-

Preparation: Prepare the mobile phase and pour it into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and seal the chamber.

-

Spotting: Using a capillary tube, spot a small amount of the dissolved sample and the standards onto the baseline of the TLC plate.

-

Development: Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry. Visualize the spots using iodine vapor (which will stain the lipids brown) or by spraying with a fluorescent dye like primuline and viewing under UV light.

-

Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A high Rf value, similar to that of the triolein standard, indicates low polarity.

Polarity Characterization by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. In this technique, nonpolar molecules have a stronger interaction with the nonpolar stationary phase and thus elute later than polar molecules.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and a suitable detector for lipids (e.g., Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)).

-

Reversed-phase column (e.g., C18 or C8).

Mobile Phase:

-

A typical mobile phase for lipid analysis involves a gradient of a nonpolar solvent (e.g., acetonitrile or isopropanol) and a more polar solvent (e.g., water or methanol).

Procedure:

-

Sample Preparation: Dissolve the 1,2-dioleoyl ethylene glycol sample in a suitable solvent, such as a mixture of chloroform and methanol.

-

Method Development: Develop a gradient elution method that starts with a higher proportion of the polar solvent and gradually increases the proportion of the nonpolar solvent.

-

Injection and Analysis: Inject the sample onto the column and run the gradient method. The retention time of the compound is a measure of its hydrophobicity.

-

Interpretation: A long retention time for 1,2-dioleoyl ethylene glycol, especially in comparison to more polar lipid standards, confirms its nonpolar character.

Conclusion

This compound, or 1,2-dioleoyl ethylene glycol, is appropriately classified as a nonpolar lipid due to the overwhelming hydrophobic contribution of its two long oleic acid chains. While its ethylene glycol head group possesses some polarity, the overall character of the molecule is dictated by its extensive nonpolar regions. This guide has provided a framework for its synthesis and detailed experimental protocols for the characterization of its nonpolar nature using standard lipid analysis techniques. The information and methodologies presented herein are intended to be a valuable resource for professionals in chemistry, biochemistry, and pharmaceutical sciences.

References

Dioleoyl Ethylene Glycol: A Technical Guide to its Biochemical and Physiological Actions